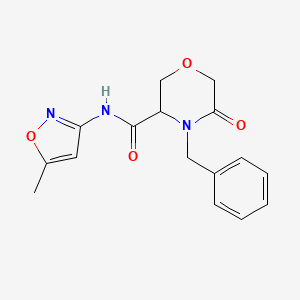![molecular formula C18H13N7O3 B6504341 2-[4-(5-phenyl-1,2-oxazole-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide CAS No. 1396680-78-6](/img/structure/B6504341.png)
2-[4-(5-phenyl-1,2-oxazole-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-phenyl-1,2-oxazole-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-phenyl-1,2-oxazole-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the phenyl group. The tetrazole ring is then synthesized through a cyclization reaction involving azide and nitrile precursors. Finally, the carboxamide group is introduced via an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-phenyl-1,2-oxazole-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-[4-(5-phenyl-1,2-oxazole-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding complex organic reactions.
Biology: Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is evaluated for its potential therapeutic applications, including its ability to act as an enzyme inhibitor or receptor modulator.
Industry: Its unique properties make it a candidate for use in materials science, such as in the development of advanced polymers or coatings.
Mechanism of Action
The mechanism by which 2-[4-(5-phenyl-1,2-oxazole-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to fit into specific binding sites, influencing the target’s function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(5-phenyl-1,2-oxazole-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide: shares similarities with other compounds containing oxazole and tetrazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(5-carbamoyltetrazol-2-yl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7O3/c19-16(26)17-21-24-25(22-17)13-8-6-12(7-9-13)20-18(27)14-10-15(28-23-14)11-4-2-1-3-5-11/h1-10H,(H2,19,26)(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLXSUGASSBEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(morpholin-4-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B6504260.png)
![ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B6504267.png)
![N-[(furan-2-yl)methyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B6504271.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide](/img/structure/B6504274.png)
![4-tert-butyl-N-{[5-({[methyl(phenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6504278.png)
![2-(4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B6504281.png)
![1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6504301.png)
![1H-1,2,3-Triazole-4-carboxamide, N-(3-chloro-4-methoxyphenyl)-1-[2-(3-chlorophenyl)-2-hydroxyethyl]-](/img/structure/B6504308.png)
![3-methyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}thiophene-2-carboxamide](/img/structure/B6504319.png)
![1-[(3-methoxyphenyl)methyl]-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B6504325.png)
![3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide](/img/structure/B6504326.png)

![2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504344.png)
![2-[4-(propan-2-yl)phenoxy]-N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}acetamide](/img/structure/B6504350.png)
